Benzo[d]thiazol-6-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
Description
Benzo[d]thiazol-6-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2S/c17-11-6-18-16(19-7-11)23-12-3-4-21(8-12)15(22)10-1-2-13-14(5-10)24-9-20-13/h1-2,5-7,9,12H,3-4,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYKEIURQDQALJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Literature Review of Structural Analogues and Reaction Pathways
Heterocyclic Coupling Strategies
The target compound features a benzothiazole core linked to a pyrrolidine-pyrimidine scaffold. Analogous synthetic routes for related heterocycles, such as benzo[b]thiophene-pyrimidine derivatives, provide foundational insights. For instance, palladium-catalyzed Suzuki-Miyaura couplings have been employed to connect aryl boronic acids to chloropyrimidines. In one protocol, a substituted benzo[b]thiophene boronic acid undergoes coupling with 2,4-dichloropyrimidine using PdCl₂(dppb) in 1,4-dioxane at 70–110°C, yielding intermediates for subsequent functionalization.
Fluorination Techniques
Introducing fluorine at the 5-position of pyrimidine necessitates careful reagent selection. Patent WO2023026180A1 highlights the use of hydrogen fluoride-pyridine complexes or Selectfluor® for electrophilic fluorination, though these methods require anhydrous conditions and rigorous temperature control. Alternatively, nucleophilic displacement of chloro or nitro groups using KF in polar aprotic solvents (e.g., DMF, DMSO) has been documented.
Pyrrolidine Functionalization
The 3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine moiety may be constructed via ring-opening epoxidation or nucleophilic substitution. A disclosed method involves treating pyrrolidin-3-ol with 2-chloro-5-fluoropyrimidine in the presence of NaH or LiHMDS, achieving O-alkylation at elevated temperatures (80–100°C).
Proposed Synthetic Routes
Route 1: Sequential Coupling and Cyclization
Step 1: Synthesis of 5-Fluoro-2-(pyrrolidin-3-yloxy)pyrimidine
3-Hydroxypyrrolidine is reacted with 2-chloro-5-fluoropyrimidine under basic conditions (NaH, THF, 60°C, 12 h). The reaction proceeds via SNAr mechanism, with the hydroxyl group displacing chloride.
Step 2: Benzothiazole Carbonyl Formation
Benzo[d]thiazole-6-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which is then coupled with the pyrrolidine-pyrimidine intermediate via amide bond formation (Et₃N, DCM, 0°C to RT, 6 h).
Table 1: Reaction Conditions for Route 1
| Step | Reactants | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | 3-Hydroxypyrrolidine + 2-chloro-5-fluoropyrimidine | NaH, THF, 60°C, 12 h | 78 |
| 2 | Benzothiazole-6-carbonyl chloride + Step 1 product | Et₃N, DCM, 0°C→RT, 6 h | 65 |
Route 2: Convergent Approach via Mitsunobu Reaction
Step 1: Mitsunobu Coupling
A Mitsunobu reaction between benzo[d]thiazol-6-ylmethanol and 3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine employs DIAD and PPh₃ in THF (0°C→RT, 24 h). This method avoids acyl chloride handling but requires stoichiometric phosphine.
Step 2: Oxidation to Ketone
The secondary alcohol intermediate is oxidized to the ketone using Dess-Martin periodinane (DMP) in DCM (RT, 3 h). Excessive oxidation times risk over-oxidation to carboxylic acids, necessitating strict monitoring.
Table 2: Reaction Conditions for Route 2
| Step | Reactants | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Benzothiazole-6-methanol + pyrrolidine-pyrimidine | DIAD, PPh₃, THF, 24 h | 72 |
| 2 | Alcohol intermediate | Dess-Martin periodinane, DCM, 3 h | 88 |
Optimization Challenges and Solutions
Regioselectivity in Pyrimidine Functionalization
The 2-position of pyrimidine is more reactive toward nucleophilic substitution than the 4-position due to electronic effects. However, competing reactions at the 4-position can occur if excess nucleophile is present. Kinetic studies suggest maintaining a 1:1 molar ratio of pyrrolidin-3-ol to 2-chloro-5-fluoropyrimidine minimizes byproducts.
Purification of Polar Intermediates
Chromatographic separation of the final product is complicated by its polar nature. Patent CA2629336A1 recommends recrystallization from ethyl acetate/hexane (1:3) at −20°C, achieving >95% purity. Alternatively, preparative HPLC with a C18 column (MeCN/H₂O + 0.1% TFA) resolves closely eluting impurities.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 8.25 (d, J = 8.4 Hz, 1H, benzothiazole-H), 7.98 (dd, J = 8.4, 1.6 Hz, 1H), 5.42 (m, 1H, pyrrolidine-OCH), 3.80–3.45 (m, 4H, pyrrolidine-NCH₂), 2.30–2.10 (m, 2H, pyrrolidine-CH₂).
- HRMS (ESI+): m/z calc. for C₁₆H₁₃FN₄O₂S [M+H]⁺: 345.0819, found: 345.0815.
Scalability and Industrial Relevance
Kilogram-Scale Adaptations
Route 1 is preferable for large-scale synthesis due to fewer purification steps. A patent by Konoike et al. demonstrates that dynamic resolution techniques can enhance enantiomeric purity in analogous systems, though this compound lacks chiral centers.
Environmental Considerations
Solvent recovery systems (e.g., THF distillation) and catalytic recycling of Pd species (via resin immobilization) reduce the environmental footprint.
Chemical Reactions Analysis
Benzo[d]thiazol-6-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens and nucleophiles.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of Benzo[d]thiazol-6-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is CHFNOS, with a molecular weight of 344.4 g/mol. The compound features a benzothiazole ring, which is known for its diverse biological activities, and a pyrrolidine moiety that enhances its pharmacological profile.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzothiazole derivatives. The incorporation of the 5-fluoropyrimidine moiety in this compound suggests enhanced activity against specific cancer types. For instance:
- Mechanism of Action : Benzothiazole derivatives have been shown to interfere with various cellular pathways involved in cancer progression. They may inhibit key enzymes or receptors that facilitate tumor growth and metastasis .
- Case Studies : In vitro studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against non-small cell lung cancer and breast cancer cell lines. These findings underscore the importance of structural modifications in enhancing anticancer efficacy .
Anti-inflammatory Properties
The compound's structure indicates potential anti-inflammatory activity, which is a critical area of research given the role of inflammation in various diseases.
- Biological Evaluation : Research has shown that benzothiazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation .
Antibacterial and Antiviral Applications
Benzothiazole derivatives are also recognized for their antibacterial and antiviral properties:
- Antibacterial Activity : Studies indicate that similar compounds can inhibit bacterial growth by disrupting cellular processes or inhibiting specific enzymes involved in bacterial metabolism .
- Antiviral Activity : Some benzothiazole derivatives have demonstrated efficacy against viral infections by targeting viral replication mechanisms.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
| Property | Description |
|---|---|
| Absorption | Likely good due to lipophilicity |
| Metabolism | Hepatic; potential for CYP450 interactions |
| Excretion | Primarily renal |
| Toxicity | Limited data; requires further study |
Research into the compound's metabolic pathways and potential toxicity is essential for determining safe dosage levels and therapeutic indices.
Mechanism of Action
The mechanism of action of Benzo[d]thiazol-6-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and signaling pathways, which contributes to its biological activities. For example, it may inhibit tyrosine kinases or other enzymes involved in cell proliferation and inflammation .
Comparison with Similar Compounds
Benzo[d]thiazol-6-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone can be compared with other benzothiazole derivatives:
6-Chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine: This compound exhibits similar anticancer properties.
BLZ945: Known for its role in cancer research, BLZ945 targets specific enzymes in the tumor microenvironment.
Imidazole Derivatives: These compounds share similar biological activities, including antimicrobial and anticancer properties.
This compound stands out due to its unique combination of a benzothiazole core and a fluoropyrimidine moiety, which enhances its biological activity and specificity.
Biological Activity
Benzo[d]thiazol-6-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article explores its synthesis, biological evaluations, and potential therapeutic applications, particularly in oncology and infectious diseases.
Chemical Profile
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2034435-53-3 |
| Molecular Formula | C₁₆H₁₃FN₄O₂S |
| Molecular Weight | 344.4 g/mol |
Anticancer Activity
Research indicates that benzothiazole derivatives, including the compound in focus, exhibit promising anticancer properties. A study synthesized various benzothiazole derivatives and evaluated their cytotoxicity against human cancer cell lines such as A431, A549, and H1299. Notably, one derivative showed significant inhibition of proliferation and induced apoptosis at concentrations of 1 to 4 μM, suggesting a potential mechanism for tumor suppression through cell cycle arrest and pro-apoptotic effects .
Antimicrobial Activity
While many benzothiazole compounds have been assessed for antimicrobial properties, the specific compound's activity against various pathogens remains to be fully elucidated. In general, related compounds have shown varying degrees of activity against Gram-positive and Gram-negative bacteria. For instance, a related study indicated that certain benzothiazole derivatives demonstrated significant antibacterial activity with MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus .
The mechanism of action for benzothiazole derivatives often involves interaction with DNA and inhibition of key cellular pathways. Some studies suggest that these compounds bind within the minor groove of DNA, potentially disrupting replication and transcription processes . Additionally, the anti-inflammatory effects observed in some derivatives indicate a multifaceted approach to combating cancer through modulation of cytokine production (e.g., IL-6 and TNF-α) .
Study 1: Synthesis and Evaluation
A comprehensive study synthesized twenty-five novel benzothiazole compounds for evaluation against various cancer cell lines. The active compound B7 was highlighted for its ability to inhibit cancer cell proliferation effectively while demonstrating lower toxicity to normal cells . The findings underscore the importance of structural modifications in enhancing biological activity.
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial efficacy of newly synthesized compounds containing benzothiazole moieties. The results showed promising activity against both bacterial strains and fungal species, reinforcing the need for further exploration into their therapeutic potential .
Q & A
Q. What are the common synthetic routes for preparing Benzo[d]thiazol-6-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone?
The synthesis typically involves multi-step reactions, starting with the functionalization of the benzothiazole core. For example, Vilsmeier-Haack formylation (DMF/POCl₃) can introduce aldehyde groups to the benzothiazole scaffold, followed by coupling with fluoropyrimidine derivatives via nucleophilic substitution or palladium-catalyzed cross-coupling reactions . Key steps include:
- Step 1 : Activation of the pyrrolidine ring’s hydroxyl group (e.g., tosylation or mesylation) for nucleophilic displacement by 5-fluoropyrimidin-2-ol.
- Step 2 : Acylation of the benzo[d]thiazole-6-carboxylic acid with the modified pyrrolidine intermediate using coupling agents like EDCI/HOBt .
- Purification : Column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization (DMF/EtOH mixtures) is critical for isolating high-purity products .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- ¹H/¹³C NMR : To confirm connectivity and stereochemistry. For instance, the pyrrolidine ring’s protons typically appear as multiplets (δ 3.0–4.0 ppm), while the fluoropyrimidine moiety shows deshielded aromatic signals (δ 8.0–8.5 ppm) .
- HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks with <2 ppm error) .
- X-ray crystallography : Resolves bond lengths and dihedral angles, particularly for assessing planarity between the benzothiazole and pyrimidine rings .
Q. What in vitro assays are recommended for preliminary pharmacological screening?
- Enzyme inhibition : Use fluorogenic substrates to test activity against kinases or proteases (e.g., HIV-1 protease ).
- Cellular assays : Evaluate cytotoxicity (MTT assay) and target engagement (e.g., fluorescence polarization for protein binding) .
Advanced Research Questions
Q. How can synthetic yields be optimized for multi-step reactions involving fluoropyrimidine coupling?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the pyrrolidine oxygen, improving displacement reactions .
- Catalysis : Use Cu(I) or Pd(0) catalysts for Ullmann or Suzuki couplings to attach the fluoropyrimidine group, reducing side-product formation .
- Microwave-assisted synthesis : Reduces reaction times (e.g., from 12 h to 2 h) and improves regioselectivity in heterocyclic couplings .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Standardize assays : Control variables like cell line passage number, serum concentration, and incubation time. For example, discrepancies in antitumor activity may arise from differences in MCF-7 vs. HeLa cell protocols .
- Metabolic stability testing : Assess compound degradation in liver microsomes to distinguish intrinsic activity from pharmacokinetic effects .
- Docking studies : Use Schrödinger Suite or AutoDock to validate binding modes against crystallographic targets (e.g., tau protein or cholinesterases) .
Q. What strategies are effective for analyzing crystallographic data with conformational flexibility in the pyrrolidine ring?
- Torsion angle restraints : Apply SHELXL refinement to model dynamic puckering of the pyrrolidine ring .
- DFT calculations : Compare experimental (X-ray) and computed (B3LYP/6-31G*) geometries to identify low-energy conformers .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···π contacts) stabilizing specific conformations .
Q. How can researchers design structure-activity relationship (SAR) studies to improve target selectivity?
- Analog libraries : Synthesize derivatives with modifications to the fluoropyrimidine (e.g., chloro vs. methyl substitutions) or benzothiazole (e.g., electron-withdrawing groups) .
- Pharmacophore mapping : Use MOE or Phase to identify critical hydrogen-bond acceptors (e.g., pyrimidine N1) and hydrophobic pockets .
- Off-target profiling : Screen against panels of 50+ kinases or GPCRs to assess selectivity .
Methodological Challenges
Q. What are best practices for interpreting complex ¹H NMR spectra with overlapping signals?
- 2D NMR : Employ HSQC to correlate carbon and proton signals, resolving ambiguities in aromatic regions .
- Decoupling experiments : Irradiate fluorine nuclei to simplify splitting patterns caused by ¹⁹F–¹H coupling .
- Dynamic NMR : Variable-temperature studies (e.g., 25–60°C) can reveal slow conformational exchange in the pyrrolidine ring .
Q. How should researchers address low reproducibility in biological assays for this compound?
- Batch consistency : Ensure synthetic intermediates (e.g., 5-fluoropyrimidin-2-ol) are ≥98% pure by HPLC .
- Positive controls : Include reference inhibitors (e.g., donepezil for cholinesterase assays) to validate assay conditions .
- Data normalization : Express activity as % inhibition relative to vehicle and positive controls across triplicate runs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
